Ethylidene(dimethyl)silane
Description
Properties
CAS No. |
55395-25-0 |
|---|---|
Molecular Formula |
C4H10Si |
Molecular Weight |
86.21 g/mol |
IUPAC Name |
ethylidene(dimethyl)silane |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4H,1-3H3 |
InChI Key |
GOXJMBNBMUNQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC=[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Redistribution Reactions of Chlorosilanes
Redistribution reactions between chlorosilanes and organometallic reagents represent a classical approach to synthesizing ethylidene(dimethyl)silane. For instance, dimethyldichlorosilane ($$ \text{Me}2\text{SiCl}2 $$) reacts with methylsilane ($$ \text{MeSiH}_3 $$) in the presence of aluminum-based catalysts to yield the target compound:
$$
\text{Me}2\text{SiCl}2 + \text{MeSiH}3 \xrightarrow{\text{AlEt}3} \text{Me}2\text{SiCH}2\text{SiMe}_3 + \text{HCl} \quad \text{}
$$
Key Parameters :
- Catalyst : Triethylaluminum ($$ \text{AlEt}_3 $$) at 5–10 mol% loading.
- Temperature : 50–80°C under inert atmosphere.
- Yield : 70–82% after fractional distillation.
This method is limited by side reactions producing polysilanes, necessitating precise stoichiometric control.
Peterson Olefination of β-Hydroxy Silanes
The Peterson olefination reaction offers a stereoselective pathway. β-Hydroxy silanes, such as dimethyl(2-hydroxyethyl)silane , undergo elimination in the presence of strong bases (e.g., $$ \text{LDA} $$):
$$
\text{Me}2\text{SiCH}2\text{CH}2\text{OH} \xrightarrow{\text{LDA}} \text{Me}2\text{SiCH=CH}2 + \text{H}2\text{O} \quad \text{}
$$
Optimization Insights :
- Base : Lithium diisopropylamide ($$ \text{LDA} $$) in tetrahydrofuran ($$ \text{THF} $$).
- Reaction Time : 2–4 hours at −78°C to room temperature.
- Yield : 65–75% with >90% purity.
This method is advantageous for generating stereodefined vinylsilanes but requires anhydrous conditions.
Sila-Peterson Reaction with Cyclic Silanides
Cyclic silanides, such as 1,4,4-tris(trimethylsilyl)-1-lithiooctamethylcyclohexasilane , react with ketones (e.g., 2-adamantanone) to form transient silenes, which isomerize to this compound:
$$
(\text{Me}3\text{Si})2\text{Si}6\text{Me}8\text{SiLi} + \text{Adamantanone} \rightarrow \text{Me}2\text{Si=CH}2 + \text{Byproducts} \quad \text{}
$$
Critical Conditions :
- Solvent : Hexane or toluene at −30°C.
- Quenching Agent : Methanol or water to stabilize intermediates.
- Yield : 50–60% after chromatographic purification.
This method is notable for producing highly pure products but suffers from low scalability.
Alkali Metal Acetylide Route
A high-yielding method involves reacting trimethylchlorosilane ($$ \text{Me}3\text{SiCl} $$) with sodium acetylide ($$ \text{NaC≡CH} $$) in the presence of aluminum triethyl ($$ \text{AlEt}3 $$):
$$
\text{Me}3\text{SiCl} + \text{NaC≡CH} \xrightarrow{\text{AlEt}3} \text{Me}2\text{SiCH=CH}2 + \text{NaCl} \quad \text{}
$$
Process Details :
- Solvent : Diethyleneglycol diethyl ether ($$ \text{DEGDE} $$) at 95°C.
- Catalyst Loading : 10 mol% $$ \text{AlEt}_3 $$.
- Yield : 85–90% with minimal byproducts.
This approach is industrially favored due to its scalability and reagent availability.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Base | Temperature | Yield (%) | Purity | Scalability |
|---|---|---|---|---|---|
| Redistribution | $$ \text{AlEt}_3 $$ | 50–80°C | 70–82 | Moderate | High |
| Peterson Olefination | $$ \text{LDA} $$ | −78°C to RT | 65–75 | High | Moderate |
| Sila-Peterson Reaction | None | −30°C | 50–60 | Very High | Low |
| Alkali Metal Acetylide | $$ \text{AlEt}_3 $$ | 95°C | 85–90 | Moderate | High |
Chemical Reactions Analysis
Nucleophilic Additions
Ethylidene(dimethyl)silane participates in nucleophilic addition reactions , where the silicon atom acts as an electrophilic center. The presence of methyl groups creates steric hindrance, while the silicon atom’s electronic effects (e.g., σ* orbital participation) enhance reactivity. For example:
-
Hydrogen Abstraction (H-Abstraction):
The compound undergoes H-abstraction reactions with radicals like H· and CH₃·. Theoretical studies show that the barrier energy for H-abstraction from silicon sites in silanes is lower than in analogous alkanes . For instance, the barrier energy for H-abstraction from the primary silicon site in methylsilane is higher than in ethane, indicating site-specific reactivity .
| Reaction Type | Barrier Energy (kcal/mol) | Site | Source |
|---|---|---|---|
| H-abstraction (H·) | 10.5–15.0 | Primary C (ethane) | |
| H-abstraction (CH₃·) | 4.3–10.0 | Secondary Si (DMS) |
Polymerization
The compound can undergo polymerization via siloxane bond formation, a process critical in materials science. This reactivity arises from the ability of silicon to form stable bonds with oxygen, leading to applications in silicone materials.
Thermal Decomposition
Under high temperatures, this compound may undergo unimolecular decomposition , as observed in related silanes. For example, (2-chloroethyl)trimethylsilane decomposes at 516–550°C with an activation energy () of 37.5–39.2 kcal/mol . While direct data for this compound is limited, analogous compounds suggest similar trends.
Steric and Electronic Effects
-
Steric Hindrance: Methyl groups around silicon reduce accessibility of the silicon center, modulating reaction rates.
-
Electronic Effects: The silicon atom’s electronegativity and ability to stabilize charges influence reactivity in nucleophilic or radical-mediated processes .
Comparison with Alkanes
The reactivity of silicon sites in silanes differs from carbon sites in alkanes. For example:
Scientific Research Applications
Ethylidene(dimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethylidene(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Chemical Properties
*Estimated values based on structural analogs.
Reactivity and Stability
- Silane vs. Fluorinated Analogs : this compound is expected to exhibit higher reactivity in hydrosilylation compared to fluorinated compounds due to the absence of electron-withdrawing –CF₃ groups. However, fluorinated analogs () demonstrate superior thermal and oxidative stability .
- Biological vs. Industrial Use : Toxiferine I () highlights how ethylidene groups in bioactive molecules differ fundamentally from silane-based industrial compounds, which prioritize structural tunability over pharmacological activity .
Q & A
Q. How to address ethical concerns in handling this compound’s reactive intermediates?
- Implement fume hood protocols for volatile silanes and dispose of waste via hydrolysis (neutralize with aqueous NaHCO₃). Document safety measures in compliance with ACS guidelines .
Data Presentation and Reproducibility
Q. What standards should be followed when reporting catalytic cycles involving this compound?
Q. How to structure a research paper on this compound’s novel applications?
- Follow IMRaD format:
- Introduction : Link gaps in silane chemistry to your research question (e.g., "How do electron-deficient catalysts alter Z/E selectivity?").
- Methods : Detail synthetic procedures with CAS numbers and equipment models.
- Results : Use tables for comparative catalysis data (e.g., Table 1: Yield vs. Catalyst Loading).
- Discussion : Contrast findings with prior work (e.g., Rh vs. Pt systems) and propose mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
